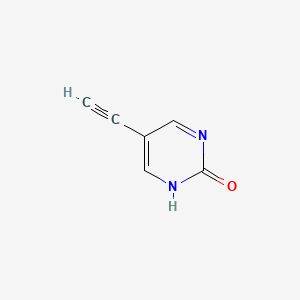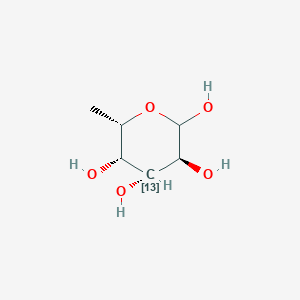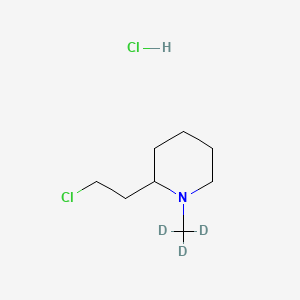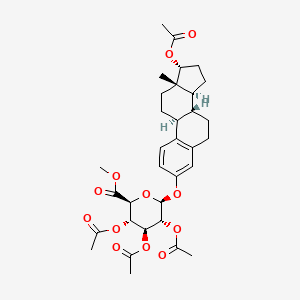![molecular formula C25H29NO2 B583741 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone CAS No. 1427326-10-0](/img/structure/B583741.png)
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCS-8 4-methoxy isomer: is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends. Chemically, it can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole . The 4-methoxy isomer differs from the standard RCS-8 by having a methoxy group at the 4, rather than the 2, position of its phenylacetyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RCS-8 4-methoxy isomer involves the reaction of 1-(2-cyclohexylethyl)-1H-indole-3-carboxylic acid with 4-methoxyphenylacetyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine . The product is then purified through recrystallization or chromatography .
Industrial Production Methods: The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: RCS-8 4-methoxy isomer can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the indole ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Reagents like sodium hydride or potassium tert-butoxide .
Major Products:
Oxidation: Formation of derivative.
Reduction: Formation of .
Substitution: Formation of various substituted phenylacetyl derivatives.
Scientific Research Applications
RCS-8 4-methoxy isomer is primarily used in forensic and research applications. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in biological samples.
Biology: Studied for its interactions with cannabinoid receptors in the brain and its potential effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects, although its use is limited due to legal and safety concerns.
Mechanism of Action
The mechanism of action of RCS-8 4-methoxy isomer involves its interaction with cannabinoid receptors (CB1 and CB2) in the brain. It mimics the effects of natural cannabinoids by binding to these receptors, leading to the activation of various signaling pathways. This interaction can result in psychoactive effects, although the specific biological activity of this compound has not been fully evaluated .
Comparison with Similar Compounds
RCS-8: The parent compound with a methoxy group at the 2-position.
RCS-8 3-methoxy isomer: Similar structure with the methoxy group at the 3-position.
Other synthetic cannabinoids: Compounds like JWH-018 and AM-2201 which also interact with cannabinoid receptors.
Uniqueness: RCS-8 4-methoxy isomer is unique due to its specific structural modification, which may result in different pharmacological properties compared to its analogs. The position of the methoxy group can influence its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic analysis .
Properties
IUPAC Name |
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-28-21-13-11-20(12-14-21)17-25(27)23-18-26(24-10-6-5-9-22(23)24)16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIUUSTZQAOQAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345378 |
Source


|
| Record name | RCS-8 4-Methoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427326-10-0 |
Source


|
| Record name | RCS-8 4-Methoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)




![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)
